molecular formula C5H8IN3 B11734466 1-ethyl-5-iodo-1H-pyrazol-3-amine

1-ethyl-5-iodo-1H-pyrazol-3-amine

Cat. No.: B11734466
M. Wt: 237.04 g/mol
InChI Key: IZLHUDWGGHDRBK-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H8IN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazol-3-amine. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-5-azido-1H-pyrazol-3-amine or 1-ethyl-5-cyano-1H-pyrazol-3-amine can be formed.

    Oxidation Products: Oxidation can lead to the formation of 1-ethyl-5-iodo-1H-pyrazol-3-one.

    Reduction Products: Reduction typically yields 1-ethyl-1H-pyrazol-3-amine.

Scientific Research Applications

1-Ethyl-5-iodo-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The pyrazole ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-Methyl-5-iodo-1H-pyrazol-3-amine
  • 1-Ethyl-3-iodo-1H-pyrazol-5-amine

Comparison: 1-Ethyl-5-iodo-1H-pyrazol-3-amine is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. For instance, 1-ethyl-1H-pyrazol-5-amine lacks the iodine atom, making it less reactive in halogen bonding interactions. Similarly, 1-methyl-5-iodo-1H-pyrazol-3-amine has a different alkyl group, which can influence its steric and electronic properties .

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

1-ethyl-5-iodopyrazol-3-amine

InChI

InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)

InChI Key

IZLHUDWGGHDRBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)N)I

Origin of Product

United States

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